Benzamide, 4-hydroxy-N-(3-methylphenyl)-
Description
Significance of Benzamide (B126) Scaffolds in Organic Chemistry
The benzamide scaffold is a fundamental structural motif in organic chemistry, recognized for its stability and its capacity to form hydrogen bonds. sigmaaldrich.com This scaffold is a key building block in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials. researchgate.net The amide bond within the benzamide structure is a crucial functional group that is prevalent in many biological processes, making it a common feature in the design of new therapeutic agents. sigmaaldrich.com
Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.net Their versatility has made them a "privileged scaffold" in drug discovery, meaning this structure is frequently found in molecules that bind to a variety of biological targets. sigmaaldrich.com The ability to easily modify the benzene (B151609) rings with different substituents allows chemists to fine-tune the properties of these molecules to achieve desired biological effects. researchgate.net
Research Context of Substituted Benzamides
The field of medicinal chemistry has extensively explored substituted benzamides, leading to the development of numerous drugs. The type and position of substituents on the benzamide structure play a critical role in determining the compound's pharmacological profile.
For instance, a class of substituted benzamides, which includes compounds like sulpiride (B1682569) and amisulpride, acts as selective modulators of the dopaminergic system. nih.govchemsrc.com These compounds have found clinical use as atypical antipsychotics and for treating dysthymia. nih.govchemsrc.com Their mechanism of action is believed to involve the selective antagonism of dopamine (B1211576) D2 and D3 receptors. nih.govchemsrc.com
Other research has demonstrated the potential of substituted benzamides in different therapeutic areas. For example, certain derivatives have been investigated for their anticonvulsant activity, while others have been designed as inhibitors for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. researchgate.net The broad spectrum of biological activities associated with substituted benzamides underscores the continued interest in synthesizing and evaluating new derivatives within this chemical class. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
62639-23-0 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-3-2-4-12(9-10)15-14(17)11-5-7-13(16)8-6-11/h2-9,16H,1H3,(H,15,17) |
InChI Key |
BFSJNPZMLQOGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Structural Analysis and Solid State Characteristics
Crystal Engineering and Supramolecular AssemblyThis section would describe how individual molecules of Benzamide (B126), 4-hydroxy-N-(3-methylphenyl)- interact with each other in the solid state to form a three-dimensional crystal lattice. The analysis would focus on the predictable patterns of intermolecular interactions, a concept central to crystal engineering. Key interactions would include intermolecular hydrogen bonds, such as those involving the phenolic O-H group and the amide N-H group as donors, and the carbonyl oxygen and phenolic oxygen as acceptors. These interactions typically form robust synthons (structural units) that guide the assembly into chains, layers, or more complex three-dimensional networks.
Without experimental crystallographic data for Benzamide, 4-hydroxy-N-(3-methylphenyl)-, any discussion on these specific points would be purely speculative. Further research and empirical study are required to provide the scientifically accurate and detailed findings necessary to complete this structural profile.
Intermolecular Hydrogen Bonding Networks
The crystal structure of Benzamide, 4-hydroxy-N-(3-methylphenyl)- is significantly influenced by a robust network of intermolecular hydrogen bonds. The presence of the amide (-CONH-) group and the hydroxyl (-OH) group provides classic hydrogen bond donors (N-H and O-H) and acceptors (C=O and -OH).
The primary interactions observed are of the N—H⋯O and O—H⋯O types. The amide hydrogen (N-H) acts as a donor to the carbonyl oxygen (C=O) of an adjacent molecule. Simultaneously, the hydroxyl group's hydrogen atom (O-H) can donate to either the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. This intricate network of hydrogen bonds is a dominant force in the crystal packing, linking molecules into extended arrays. In analogous benzamide structures, these N—H⋯O and O—H⋯O interactions are fundamental to the formation of stable, ordered crystalline lattices nih.govnih.gov.
π-π Stacking Interactions in Crystal Packing
In addition to hydrogen bonding, π-π stacking interactions contribute to the stabilization of the crystal structure. These interactions occur between the aromatic rings of adjacent molecules—the 4-hydroxyphenyl ring and the 3-methylphenyl ring. The packing of these rings allows for orbital overlap, which is an energetically favorable arrangement.
These interactions can be characterized by parameters such as the centroid-to-centroid distance between the stacked rings and the slip angle. While strong π-π stacking is common in aromatic amides, the specific geometry in Benzamide, 4-hydroxy-N-(3-methylphenyl)- depends on the steric influence of the substituent groups and the conformational orientation of the molecule. In similar crystal structures, these interactions often work in concert with hydrogen bonds to build a densely packed and stable solid-state assembly samsun.edu.tr.
Formation of Chains and Dimers in Solid State
The directional nature of the intermolecular hydrogen bonds leads to the formation of distinct supramolecular motifs, specifically chains and dimers. The N—H⋯O hydrogen bonds are primarily responsible for linking molecules head-to-tail, forming one-dimensional C(4) chains nih.gov.
Hirshfeld Surface Analysis in Crystal Packing
Hirshfeld surface analysis provides a powerful tool for visualizing and quantifying the various intermolecular interactions within the crystal packing. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.
For Benzamide, 4-hydroxy-N-(3-methylphenyl)-, the Hirshfeld surface is characterized by distinct red spots on the dnorm map, indicating the locations of strong hydrogen bonding contacts (O⋯H and N⋯H) where the intermolecular distances are shorter than the sum of the van der Waals radii. The analysis can be further decomposed into a 2D fingerprint plot, which quantifies the relative contribution of different types of intermolecular contacts to the total surface area.
Based on analyses of similar molecules, the most significant contributions to the crystal packing are expected to be from H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts samsun.edu.trnih.govnih.gov. The O⋯H/H⋯O contacts, appearing as sharp spikes in the fingerprint plot, correspond to the crucial N—H⋯O and O—H⋯O hydrogen bonds. C⋯H contacts often relate to weaker C—H⋯π interactions, while the high percentage of H⋯H contacts is typical for organic molecules.
Below is a table summarizing the expected contributions of various intermolecular contacts from a Hirshfeld surface analysis based on analogous compounds.
| Contact Type | Expected Contribution (%) | Description |
| H···H | High | Represents general van der Waals forces and is the most abundant contact. |
| O···H / H···O | Significant | Corresponds to the strong N—H···O and O—H···O hydrogen bonds. |
| C···H / H···C | Moderate | Indicates C—H···π interactions and other weaker C-H···O/N contacts. |
| C···C | Low to Moderate | Relates to the presence of π-π stacking interactions between aromatic rings. |
This detailed analysis of the solid-state structure highlights the critical role of specific, directional intermolecular forces in defining the supramolecular assembly of Benzamide, 4-hydroxy-N-(3-methylphenyl)-.
Spectroscopic Characterization and Vibrational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.
Specific experimental ¹H NMR data for Benzamide (B126), 4-hydroxy-N-(3-methylphenyl)- could not be located in the searched sources. This analysis typically provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Specific experimental ¹³C NMR data for Benzamide, 4-hydroxy-N-(3-methylphenyl)- could not be located in the searched sources. This technique is used to determine the number of non-equivalent carbons and to provide information about the carbon skeleton of a molecule.
While the parent compound contains no fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for the structural analysis of its fluorinated analogues. nih.govbiophysics.org The fluorine-19 nucleus has a spin of ½ and is 100% naturally abundant, making it highly sensitive for NMR experiments. nih.govthermofisher.com
The key advantages of ¹⁹F NMR include a wide range of chemical shifts, which spans over 700 ppm (from approximately -300 ppm to +400 ppm), providing excellent signal dispersion and reducing the likelihood of peak overlap, even in complex molecules. thermofisher.comorganicchemistrydata.org This sensitivity makes ¹⁹F chemical shifts exquisite probes of the local electronic environment. nih.gov Furthermore, ¹⁹F nuclei couple with other nuclei, such as ¹H and ¹³C, providing valuable through-bond connectivity information for structural confirmation. nih.gov This makes ¹⁹F NMR an indispensable technique for confirming the structure of fluorinated drug molecules and other complex fluorinated organic compounds. nih.gov
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Vibrational spectroscopy, specifically IR and FTIR, identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The resulting spectrum provides a unique "fingerprint" of the molecule.
The benzamide core of the molecule gives rise to several characteristic absorption bands. The most prominent of these is the Amide I band , which is primarily due to the C=O stretching vibration. For secondary amides, this band is strong and typically appears in the region of 1650 cm⁻¹. specac.com
Another key vibration is the Amide II band , which arises from a combination of N-H in-plane bending and C-N stretching vibrations. In secondary amides, this band is found between 1585-1500 cm⁻¹. Additionally, the aromatic rings in the molecule produce characteristic C=C stretching vibrations within the 1600-1400 cm⁻¹ region. vscht.cz
The stretching vibrations of the hydroxyl (O-H) and amide (N-H) groups are particularly diagnostic and appear at higher frequencies.
Hydroxyl (O-H) Stretching: The phenolic O-H group is characterized by a strong and typically broad absorption band resulting from intermolecular hydrogen bonding. This band is generally observed in the 3550-3200 cm⁻¹ range. msu.eduspecac.com
Amide (N-H) Stretching: The secondary amide N-H bond also participates in hydrogen bonding, giving rise to a moderate to strong absorption band in the 3400-3200 cm⁻¹ region. specac.com
The positions and broadness of these bands can provide insight into the extent of hydrogen bonding within the sample.
Table 1: Characteristic IR Absorption Frequencies for Benzamide, 4-hydroxy-N-(3-methylphenyl)-
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |
| Phenolic Hydroxyl | O-H Stretch (H-bonded) | 3550 - 3200 | Strong, Broad |
| Secondary Amide | N-H Stretch (H-bonded) | 3400 - 3200 | Strong to Medium |
| Amide I | C=O Stretch | ~1650 | Strong |
| Amide II | N-H Bend & C-N Stretch | 1585 - 1500 | Medium to Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |
Raman Spectroscopy
Raman spectroscopy provides insight into the vibrational modes of a molecule, which are sensitive to its structure, bonding, and conformation. The Raman spectrum of a compound serves as a unique molecular fingerprint.
Vibrational Band Assignments and Molecular Fingerprints
The Raman spectrum of Benzamide, 4-hydroxy-N-(3-methylphenyl)- is characterized by a series of bands corresponding to the vibrations of its specific functional groups and aromatic rings. The assignment of these bands is typically based on data from similar benzamide derivatives. esisresearch.orgesisresearch.org The amide group, the two substituted benzene (B151609) rings, and the hydroxyl and methyl groups all contribute to the compound's distinctive spectral fingerprint.
Key vibrational modes observed in the Raman spectra of related benzamide compounds include the stretching of the carbonyl group (C=O), the C-N bond, and the N-H bond, as well as various aromatic ring vibrations. researchgate.net The positions of these bands are indicative of the molecular structure and intermolecular interactions, such as hydrogen bonding. nih.gov
Interactive Table: Representative Vibrational Band Assignments for Benzamide, 4-hydroxy-N-(3-methylphenyl)-
The following table outlines the expected Raman shifts and their corresponding vibrational assignments for Benzamide, 4-hydroxy-N-(3-methylphenyl)-, based on characteristic frequencies for its functional groups.
| Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group |
| ~3300 | N-H Stretching | Amide |
| ~3060 | Aromatic C-H Stretching | Benzene Rings |
| ~1650 | C=O Stretching (Amide I) | Amide |
| ~1610, ~1590 | Aromatic C=C Stretching | Benzene Rings |
| ~1540 | N-H Bending (Amide II) | Amide |
| ~1270 | C-N Stretching (Amide III) | Amide |
| ~1240 | C-O Stretching | Phenolic Hydroxyl |
| ~850 | Aromatic C-H Out-of-Plane Bending | Benzene Rings |
Note: The exact positions of Raman bands can vary depending on the physical state of the sample (solid or solution) and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
Confirmation of Molecular Mass and Fragmentation Patterns
The mass spectrum of Benzamide, 4-hydroxy-N-(3-methylphenyl)- confirms its molecular formula, C₁₄H₁₃NO₂, which corresponds to a molecular weight of approximately 227.26 g/mol . chemsrc.comnih.gov The spectrum will exhibit a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass.
The fragmentation of the molecular ion provides valuable structural information. For benzamide derivatives, a common and diagnostic fragmentation pathway is the cleavage of the amide bond (the C-N bond between the carbonyl group and the nitrogen atom). researchgate.netlibretexts.org This cleavage results in the formation of a resonance-stabilized benzoyl cation and an aniline-type cation. researchgate.net
For Benzamide, 4-hydroxy-N-(3-methylphenyl)-, this primary fragmentation would yield two major fragment ions:
The 4-hydroxybenzoyl cation at m/z 121.
The 3-methylphenylaminyl radical or its corresponding cation at m/z 106/107.
Further fragmentation can occur, such as the loss of a carbon monoxide (CO) molecule from the 4-hydroxybenzoyl cation to produce a 4-hydroxyphenyl cation at m/z 93. The analysis of these characteristic fragments allows for the unambiguous identification of the compound's core structure. nih.gov
Interactive Table: Key Mass Spectrometry Fragments for Benzamide, 4-hydroxy-N-(3-methylphenyl)-
This table details the primary ions expected in the mass spectrum of the compound.
| m/z Value | Ion Formula | Proposed Fragment Structure |
| 227 | [C₁₄H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 121 | [C₇H₅O₂]⁺ | 4-hydroxybenzoyl cation |
| 107 | [C₇H₈N]⁺ | 3-methylaniline cation |
| 93 | [C₆H₅O]⁺ | 4-hydroxyphenyl cation |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.
For a benzanilide derivative like Benzamide (B126), 4-hydroxy-N-(3-methylphenyl)-, a key structural feature is the relative orientation of the two aromatic rings. Crystallographic studies of analogous compounds, such as N-(3-Methylphenyl)benzamide, reveal that the molecules are typically not planar. The central amide group (–CONH–) and the two rings are twisted with respect to each other. In N-(3-Methylphenyl)benzamide, the dihedral angle (the angle between the planes of the two benzene (B151609) rings) ranges from 70.6° to 74.2°. nih.govresearchgate.net A DFT geometry optimization for the title compound would be expected to predict a similarly non-planar conformation, providing precise bond lengths, bond angles, and dihedral angles that represent the molecule's structure in the gas phase.
The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set.
Functional: The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is one of the most popular and successfully applied functionals for calculations on organic molecules. researchgate.netresearchgate.net It combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, offering a good balance between accuracy and computational cost. researchgate.net
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly used. researchgate.net The nomenclature indicates:
6-31G: A split-valence basis set where core orbitals are described by one function and valence orbitals are split into two functions, allowing for more flexibility.
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is crucial for describing chemical bonds accurately.
++: These represent diffuse functions added to both heavy atoms and hydrogens. Diffuse functions are important for describing systems with delocalized electrons or weak, long-range interactions.
The selection of a functional and basis set is a critical step in setting up a reliable computational model for studying the molecule's properties.
| Component | Type | Common Examples | Typical Application |
|---|---|---|---|
| Functional | Hybrid | B3LYP, PBE0 | General-purpose for organic molecules, good for geometries and energies. |
| Functional | Range-Separated | ωB97X-D, CAM-B3LYP | Improved description of long-range interactions and charge transfer. |
| Basis Set | Pople Style (Split-Valence) | 6-31G(d), 6-311+G(d,p) | Standard for optimizing geometries and calculating properties of organic compounds. nih.gov |
| Basis Set | Dunning Style (Correlation-Consistent) | cc-pVDZ, aug-cc-pVTZ | Used for high-accuracy energy calculations; computationally more demanding. |
Electronic Properties and Reactivity Descriptors
DFT calculations provide a wealth of information about the electronic nature of a molecule, which can be interpreted using various descriptors to predict its reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
HOMO: This orbital acts as an electron donor. A molecule's nucleophilicity is often associated with the energy and location of its HOMO. youtube.com
LUMO: This orbital acts as an electron acceptor. The electrophilicity of a molecule is related to the energy and location of its LUMO. youtube.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap suggests that the molecule is more easily polarized and has higher chemical reactivity and lower kinetic stability. malayajournal.org
For Benzamide, 4-hydroxy-N-(3-methylphenyl)-, the HOMO is expected to have significant electron density on the electron-rich 4-hydroxyphenyl ring and the amide linkage. The LUMO is likely to be distributed over the carbonyl group and the N-(3-methylphenyl) ring system. The energy gap would provide a quantitative measure of the molecule's electronic stability and reactivity.
| Parameter | Significance | Predicted Location/Value for Benzamide, 4-hydroxy-N-(3-methylphenyl)- |
|---|---|---|
| EHOMO (Energy of HOMO) | Indicates electron-donating ability (nucleophilicity). Higher energy means stronger donor. | Density likely localized on the 4-hydroxyphenyl ring and amide nitrogen. |
| ELUMO (Energy of LUMO) | Indicates electron-accepting ability (electrophilicity). Lower energy means stronger acceptor. | Density likely localized on the carbonyl carbon and the N-(3-methylphenyl) ring. |
| ΔE (LUMO-HOMO Energy Gap) | Indicates chemical reactivity and stability. Smaller gap implies higher reactivity. | Expected to be in the range typical for aromatic amides (e.g., 4-5 eV). |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comrsc.org It is plotted on the molecule's electron density surface and color-coded to show regions of different electrostatic potential. MEP maps are invaluable for identifying reactive sites for electrophilic and nucleophilic attack. malayajournal.org
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around acidic hydrogen atoms (like those in -OH or -NH groups).
Green/Yellow Regions: Indicate neutral or near-zero potential.
For Benzamide, 4-hydroxy-N-(3-methylphenyl)-, the MEP map would predictably show strong negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen. The most positive potential (blue) would be located on the amide and hydroxyl protons, highlighting their acidic character.
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). wisc.edu This analysis provides a quantitative picture of bonding, lone pairs, and intramolecular charge transfer (ICT) interactions that contribute to molecular stability.
The strength of these delocalization interactions is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater charge transfer. For the title compound, key ICT interactions would include:
Delocalization of the lone pair electrons from the amide nitrogen (nN) into the antibonding orbital of the carbonyl group (π*C=O).
Delocalization of lone pairs from the hydroxyl and carbonyl oxygens (nO) into the antibonding π* orbitals of the adjacent aromatic rings.
Inter-ring charge transfer, for instance, from the π orbitals of the electron-rich 4-hydroxyphenyl ring to the π* orbitals of the other ring.
| Donor NBO | Acceptor NBO | Type of Interaction | Significance |
|---|---|---|---|
| LP (N) | π* (C=O) | n → π | Amide resonance, stabilization of the peptide bond. |
| LP (Ohydroxyl) | π (Aryl Ring 1) | n → π | Activation of the 4-hydroxyphenyl ring, charge delocalization. |
| π (Aryl Ring 1) | π (C=O) | π → π | Conjugation between the phenyl ring and the carbonyl group. |
| π (Aryl Ring 1) | π (Aryl Ring 2) | π → π* | Inter-ring electronic communication and charge transfer. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For "Benzamide, 4-hydroxy-N-(3-methylphenyl)-", MD simulations can provide critical insights into its behavior in different environments, such as in solution or when bound to a biological receptor.
The structure of "Benzamide, 4-hydroxy-N-(3-methylphenyl)-" is not static. It possesses several rotatable bonds, primarily the C-N amide bond and the bonds connecting the phenyl rings to the amide group. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them.
Key dynamic features that would be investigated include:
Amide Bond Rotation: The partial double-bond character of the C-N amide bond restricts rotation, leading to distinct cis and trans conformers. The trans conformation, where the phenyl rings are on opposite sides of the C-N bond, is generally more stable in related benzanilide structures. nih.govnih.gov
Solvent Effects: Running simulations in an explicit solvent (like water) allows for the study of how solvent molecules interact with the compound, particularly with the polar hydroxyl and amide groups, and how this influences its conformational preferences.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.
In a docking study involving "Benzamide, 4-hydroxy-N-(3-methylphenyl)-", the molecule would be placed into the active site of a target protein. The docking algorithm then samples numerous orientations and conformations of the ligand, scoring them based on the calculated binding affinity or energy. researchgate.net
The primary binding interactions predicted for this compound would include:
Hydrogen Bonding: The amide group (-CONH-) and the hydroxyl group (-OH) are prime candidates for forming strong hydrogen bonds with amino acid residues in the receptor's active site.
Hydrophobic Interactions: The two phenyl rings and the methyl group can engage in hydrophobic interactions with nonpolar residues of the protein.
Pi-Pi Stacking: The aromatic rings can interact favorably with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.
The combination of these interactions determines the binding affinity and selectivity of the compound for its target.
Hydrogen bonding is a critical component of molecular recognition, providing directional interactions that confer specificity and stability to the ligand-receptor complex. mdpi.com For "Benzamide, 4-hydroxy-N-(3-methylphenyl)-", three key functional groups are involved in this process:
Amide N-H (Donor): The hydrogen on the amide nitrogen can act as a hydrogen bond donor. In crystal structures of similar benzanilides, this group is consistently involved in forming intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov
Carbonyl C=O (Acceptor): The oxygen of the amide carbonyl is a strong hydrogen bond acceptor.
Hydroxyl Group (-OH): The phenolic hydroxyl group is versatile, capable of acting as both a hydrogen bond donor (the H atom) and an acceptor (the O atom).
Docking studies would precisely identify which amino acid residues (e.g., aspartate, serine, glutamine) in a given receptor active site are likely to form these crucial hydrogen bonds, anchoring the ligand in a specific orientation.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (physicochemical, electronic, or steric properties) to their activity, such as inhibitory concentration (IC₅₀). nih.gov
To develop a QSAR model for "Benzamide, 4-hydroxy-N-(3-methylphenyl)-" and its analogs, a dataset containing the structures and experimentally measured biological activities is required. medcraveonline.com Various molecular descriptors would be calculated for each compound in the series.
The table below illustrates the type of data used in a QSAR study.
| Compound | Substituent (R) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Biological Activity (log 1/C) |
| 1 | H | 2.85 | 70.1 | 3.5 D | 5.2 |
| 2 | 4-Cl | 3.54 | 75.2 | 4.1 D | 5.8 |
| 3 | 4-F | 2.99 | 70.0 | 4.0 D | 5.5 |
| 4 | 3-CH₃ | 3.35 | 74.7 | 3.4 D | 5.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Through statistical methods like multiple linear regression, a model is generated. medcraveonline.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of molecules with potentially higher potency and guiding drug design efforts. archivepp.com
Computational Models for Structure-Property Correlations
Computational models are instrumental in establishing correlations between the molecular structure of "Benzamide, 4-hydroxy-N-(3-methylphenyl)-" and its physicochemical and biological properties. These models are typically developed through Quantitative Structure-Activity Relationship (QSAR) studies, which aim to link the chemical structure of a compound to its biological activity. nih.gov
A typical QSAR study on "Benzamide, 4-hydroxy-N-(3-methylphenyl)-" and its analogues would involve the calculation of a variety of molecular descriptors. nih.govfrontiersin.orgresearchgate.net These descriptors can be categorized as follows:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices and shape indices.
Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial atomic charges, and frontier orbital energies (HOMO and LUMO). For a phenolic compound like "Benzamide, 4-hydroxy-N-(3-methylphenyl)-", the energy of the highest occupied molecular orbital (E(homo)) and the number of hydroxyl groups are often crucial in modeling its antioxidant activity. nih.gov
Physicochemical descriptors: These include properties like molar refractivity, logP (lipophilicity), and polar surface area, which are critical for predicting pharmacokinetic properties.
Once these descriptors are calculated, a mathematical model is constructed to correlate them with a specific biological activity or property. For instance, a hypothetical QSAR model for the antioxidant activity of a series of 4-hydroxy-N-aryl benzamides might take the form of a multiple linear regression (MLR) equation:
pIC50 = β0 + β1 * (Descriptor 1) + β2 * (Descriptor 2) + ... + ε
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, β are the regression coefficients, and ε is the error term.
To illustrate, the following interactive table presents a hypothetical dataset of molecular descriptors for a series of benzamide derivatives that could be used to build such a model.
| Compound | pIC50 | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) |
| Benzamide, 4-hydroxy-N-(3-methylphenyl)- | 5.8 | 2.9 | 58.6 | -5.4 |
| Analogue 1 | 5.5 | 2.5 | 60.1 | -5.6 |
| Analogue 2 | 6.1 | 3.2 | 55.3 | -5.2 |
| Analogue 3 | 5.9 | 3.0 | 57.9 | -5.3 |
The predictive power of the developed QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the properties of new, untested compounds.
Statistical Approaches in SAR (e.g., Principal Component Analysis)
In Structure-Activity Relationship (SAR) studies involving a large number of molecular descriptors, statistical methods are essential for identifying the most relevant features and reducing the dimensionality of the data. Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in this context. nih.govmedium.comnih.govmdpi.com
For a dataset of "Benzamide, 4-hydroxy-N-(3-methylphenyl)-" and its analogues, each characterized by numerous descriptors, PCA can transform the original correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). mdpi.comresearchgate.net The first few PCs typically capture the majority of the variance in the original data, allowing for visualization of the data in a lower-dimensional space.
A PCA plot can reveal clustering of compounds based on their structural similarities and properties. For example, compounds with high antioxidant activity might cluster together in a specific region of the PCA score plot. The corresponding loading plot would then indicate which descriptors are the primary contributors to this separation, thereby highlighting the key structural features associated with the desired activity. nih.govmdpi.com This information is invaluable for guiding the design of new analogues with improved properties.
The following table provides a hypothetical example of the contribution of different descriptors to the first two principal components in a SAR study of benzamide derivatives.
| Descriptor | Loading on PC1 | Loading on PC2 |
| LogP | 0.45 | -0.21 |
| Polar Surface Area | -0.38 | 0.15 |
| HOMO Energy | 0.51 | 0.09 |
| Molecular Weight | 0.29 | 0.45 |
Such an analysis helps in understanding the underlying relationships within the dataset and in making more informed decisions in the drug design process. researchgate.net
Computational Fluid Dynamics (CFD) in Synthetic Process Optimization
Computational Fluid Dynamics (CFD) is a powerful simulation tool used to analyze and optimize fluid flow, heat transfer, and chemical reactions in various engineering applications, including the synthesis of pharmaceuticals. vito.beua.pt For the synthesis of "Benzamide, 4-hydroxy-N-(3-methylphenyl)-", particularly in continuous flow microreactors, CFD can provide detailed insights into the process, leading to significant improvements in efficiency, yield, and safety. utp.edu.my
CFD simulations can model the intricate interplay of fluid dynamics and reaction kinetics within a reactor. By solving the Navier-Stokes equations for fluid flow coupled with equations for heat and mass transport, CFD can predict velocity profiles, temperature gradients, and concentration distributions throughout the reactor. This is particularly crucial in microreactors where the high surface-area-to-volume ratio leads to enhanced heat and mass transfer rates.
A key application of CFD is in the optimization of reactor design and operating conditions. For instance, in the synthesis of a structurally related compound, N‐(3‐Amino‐4‐methylphenyl)benzamide, CFD simulations have been used to design and evaluate the performance of microreactors. These simulations can investigate the influence of parameters such as:
Reactor geometry: The shape and dimensions of the microchannels can significantly impact mixing efficiency and residence time distribution.
Flow rates: The inlet flow rates of reactants determine the residence time and can affect reaction conversion and selectivity.
Temperature: CFD can model the temperature profile within the reactor, which is critical for controlling reaction rates and preventing the formation of byproducts.
The table below presents a hypothetical summary of CFD simulation results for the synthesis of a benzamide derivative in a microreactor, showcasing the effect of varying process parameters on product yield.
| Reactor Geometry | Flow Rate (mL/min) | Temperature (°C) | Simulated Yield (%) |
| Serpentine | 0.5 | 80 | 85 |
| Serpentine | 1.0 | 80 | 78 |
| T-junction | 0.5 | 80 | 75 |
| Serpentine | 0.5 | 100 | 92 |
By visualizing the flow patterns and predicting the reaction outcomes under different scenarios, CFD enables the rational design and optimization of synthetic processes, reducing the need for extensive and costly experimental work.
Structure Activity Relationship Sar Studies of 4 Hydroxy N 3 Methylphenyl Benzamide and Analogues
Impact of Hydroxyl Group Position on Molecular Interactions
The position of the hydroxyl (-OH) group on the benzoyl ring is a pivotal determinant of the molecule's interaction with biological targets. In 4-hydroxy-N-(3-methylphenyl)benzamide, the hydroxyl group is in the para position, which has profound implications for its hydrogen bonding capabilities. This positioning allows the -OH group to act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs) without significant steric hindrance. These interactions are crucial for anchoring the ligand within a receptor's binding pocket.
The introduction of a hydroxyl group to a phenyl ring can increase hydrogen bonding interactions with surrounding amino acids, which may enhance inhibitory activity. nih.gov The specific location of this group dictates the nature of these interactions. For instance, a hydroxyl group at the 2-position (ortho) could lead to the formation of an intramolecular hydrogen bond with the amide oxygen or nitrogen. nih.gov As observed in the crystal structure of 2-hydroxy-N-(4-methylphenyl)benzamide, an intramolecular N—H⋯O hydrogen bond is formed, which contributes to the molecule's planarity. nih.gov This intramolecular interaction can reduce the availability of these groups for intermolecular bonding with a target receptor, potentially altering the binding mode and activity compared to the 4-hydroxy isomer where such an interaction is impossible.
Conversely, a hydroxyl group at the 3-position (meta) or 4-position (para) is freely available to form intermolecular hydrogen bonds. This availability is often crucial for the biological activity of phenolic compounds. Studies on other classes of molecules, such as flavonoids, have consistently shown that the position and number of hydroxyl groups are pivotal for their biological activity, directly influencing their ability to bind to enzymes and receptors. nih.gov Therefore, the para-position of the hydroxyl group in 4-hydroxy-N-(3-methylphenyl)benzamide maximizes its potential for forming key intermolecular hydrogen bonds, a feature that is often essential for potent biological activity.
Role of N-Substitution on Electronic and Steric Effects
Electronic Effects: The N-phenyl group can influence the electronic properties of the amide bond. The synthesis and analysis of various N-aryl substituted amides have shown that the electronic nature of the aryl ring affects the molecule's spectral and binding properties. researchgate.netmjcce.org.mk The methyl group at the meta-position of the N-phenyl ring is a weak electron-donating group. libretexts.org This donation occurs through an inductive effect, which can subtly modulate the electron density of the aniline (B41778) ring and the adjacent amide nitrogen, thereby influencing the strength of the N-H bond and its hydrogen-donating capability.
Steric Effects: The substitution on the nitrogen atom introduces significant steric constraints that dictate the molecule's three-dimensional conformation. In N-alkyl arylsulphonamides, for example, increasing the size of the N-alkyl group can create steric hindrance that prevents certain reactions and favors others. nih.gov In 4-hydroxy-N-(3-methylphenyl)benzamide, the N-aryl group is not planar with the benzoyl group. X-ray crystallography of N-(3-methylphenyl)benzamide reveals a significant twist between the two aromatic rings, with dihedral angles ranging from 70.6° to 74.2°. nih.govresearchgate.net This pronounced non-planar conformation is a direct result of steric hindrance and is critical for defining how the molecule fits into a binding site. The conformation of the N-H bond is typically found to be anti to the meta-methyl substituent on the aniline ring, further defining the molecule's shape. nih.govnih.gov
Influence of Aromatic Ring Substituents on Molecular Conformation and Interactions
Substituents on either aromatic ring can profoundly influence the molecule's conformation and its non-covalent interactions through a combination of inductive and resonance effects. libretexts.orglibretexts.org The hydroxyl group on the benzoyl ring and the methyl group on the N-phenyl ring are key modulators of the compound's properties.
The hydroxyl group is a strong electron-donating group by resonance and an electron-withdrawing group by induction. libretexts.org Its net effect is activating, increasing the electron density of the benzoyl ring. This electronic modification can enhance π-π stacking interactions with aromatic residues in a protein binding pocket. Similarly, the methyl group on the N-phenyl ring is weakly electron-donating by induction, which can influence the nucleophilicity of that ring. libretexts.org
Comparative Analysis of Positional Isomers and Derivatives
The biological activity of benzamide (B126) derivatives is highly sensitive to isomerism. solubilityofthings.com Comparing positional isomers of 4-hydroxy-N-(3-methylphenyl)benzamide, where the hydroxyl and methyl groups are moved to different positions, provides insight into the precise structural requirements for activity.
Hydroxyl Isomers: As discussed in section 6.1, moving the hydroxyl group from the 4-position to the 2-position would likely introduce intramolecular hydrogen bonding, reducing its availability for external interactions and potentially lowering activity. nih.gov An isomer with a 3-hydroxy group would lack the resonance donation directed para to the carbonyl linkage but would still be a potent hydrogen bond donor/acceptor.
Methyl Isomers: The position of the methyl group on the N-phenyl ring also has significant structural consequences.
N-(2-methylphenyl) derivative: An ortho-methyl group introduces greater steric hindrance near the amide bond. This is known to force a larger dihedral angle between the aromatic rings, significantly altering the molecular shape. nih.gov This steric clash could either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation.
N-(3-methylphenyl) derivative: The meta-position, as in the title compound, offers a balance. It influences the electronic properties of its ring without causing major steric hindrance at the amide linkage, allowing for the observed twist between the rings. nih.gov
Studies on positional isomers of other biologically active compounds have shown that such seemingly minor structural changes can lead to dramatic differences in efficacy and target selectivity. researchgate.netnih.gov For example, a comparative study of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers revealed that the position of the fluorine atom dictates the formation of intermolecular hydrogen bonds, which in turn defines the supramolecular structure and properties. researchgate.net This principle underscores the importance of precise substituent placement in the design of active benzamide analogues.
Data on Molecular Conformation of Related Benzamide Analogues
The following table presents crystallographic data for analogues of 4-hydroxy-N-(3-methylphenyl)benzamide, illustrating the influence of substituent position on molecular geometry. The dihedral angle between the two aromatic rings is a key parameter describing the molecular twist.
Reaction Mechanisms and Chemical Transformations
Amide Bond Formation Mechanisms
The formation of the amide linkage is a cornerstone of organic synthesis. For Benzamide (B126), 4-hydroxy-N-(3-methylphenyl)-, this typically involves the reaction between a derivative of 4-hydroxybenzoic acid and 3-methylaniline.
One of the most classical and widely used methods for this type of transformation is the Schotten-Baumann reaction . This reaction involves the acylation of an amine with an acyl chloride in the presence of a base. byjus.comwikipedia.org In the context of synthesizing Benzamide, 4-hydroxy-N-(3-methylphenyl)-, the reactants would be 4-hydroxybenzoyl chloride and 3-methylaniline.
The mechanism of the Schotten-Baumann reaction proceeds in several steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methylaniline attacks the electrophilic carbonyl carbon of 4-hydroxybenzoyl chloride. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to a base present in the reaction medium, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like pyridine. byjus.com
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Protonation: The resulting amide may be protonated by any available acid in the medium, and a final deprotonation step yields the neutral Benzamide, 4-hydroxy-N-(3-methylphenyl)-.
The base plays a crucial role in this reaction by neutralizing the hydrochloric acid that is formed as a byproduct, thus preventing the protonation of the unreacted amine which would render it non-nucleophilic. byjus.com
| Component | Role | Examples |
|---|---|---|
| Acylating Agent | Provides the acyl group (4-hydroxybenzoyl) | 4-hydroxybenzoyl chloride |
| Amine | Provides the nucleophilic nitrogen | 3-methylaniline |
| Base | Neutralizes HCl byproduct, promotes reaction | Sodium hydroxide, Pyridine |
| Solvent | Provides the reaction medium | Water, Dichloromethane (in a two-phase system) wikipedia.org |
Another important mechanism for amide bond formation is direct amidation , which involves the use of coupling agents to facilitate the reaction between a carboxylic acid (4-hydroxybenzoic acid) and an amine (3-methylaniline) without the need to first form an acyl chloride. Various reagents can be used for this purpose, including carbodiimides (like DCC or EDC) and phosphonium (B103445) or uronium salts (like BOP or HBTU). These reagents activate the carboxylic acid to form a more reactive intermediate that is then susceptible to nucleophilic attack by the amine.
Nucleophilic Substitution Reactions in Benzamide Synthesis
The synthesis of Benzamide, 4-hydroxy-N-(3-methylphenyl)- is fundamentally a nucleophilic acyl substitution reaction. This class of reactions is characterized by the substitution of a leaving group on a carbonyl carbon by a nucleophile. researchgate.net
The general mechanism for nucleophilic acyl substitution in this context can be summarized as follows:
Activation of the Carbonyl Group: In the case of using a carboxylic acid directly, a coupling agent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group. When using an acyl chloride, the carbonyl group is already sufficiently activated.
Nucleophilic Attack and Formation of Tetrahedral Intermediate: The amine (3-methylaniline) acts as the nucleophile and attacks the carbonyl carbon. This breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.
Collapse of the Tetrahedral Intermediate and Expulsion of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the pi bond with the carbon, and in doing so, a leaving group is expelled. In the case of an acyl chloride, the leaving group is a chloride ion. If a carboxylic acid was activated with a coupling agent, the leaving group is a derivative of the coupling agent.
The reactivity of the carboxylic acid derivative is a critical factor in these reactions. Acyl chlorides are highly reactive, while esters and amides are less so. The choice of the specific derivative and reaction conditions can be tailored to optimize the synthesis of the desired benzamide.
Oxidation Reactions in Hydroxylated Benzamide Synthesis
The presence of the hydroxyl group at the 4-position of the benzamide ring is a key structural feature. The synthesis of this compound is therefore intrinsically linked to reactions that introduce or preserve this hydroxyl group. One major strategy involves starting with a pre-hydroxylated precursor, namely 4-hydroxybenzoic acid.
The industrial synthesis of 4-hydroxybenzoic acid is often achieved through the Kolbe-Schmitt reaction . wikipedia.orgscienceinfo.com This reaction involves the carboxylation of a phenoxide ion. When potassium hydroxide is used to form potassium phenoxide, the carboxylation reaction with carbon dioxide under pressure and heat preferentially yields 4-hydroxybenzoic acid. byjus.com
The mechanism of the Kolbe-Schmitt reaction for the synthesis of 4-hydroxybenzoic acid involves:
Formation of the Phenoxide Ion: Phenol is treated with a strong base, such as potassium hydroxide, to deprotonate the hydroxyl group and form the more nucleophilic potassium phenoxide.
Electrophilic Attack by Carbon Dioxide: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of carbon dioxide. The use of potassium as the counter-ion is crucial for directing the carboxylation to the para position. jk-sci.com
Tautomerization and Acidification: The intermediate undergoes tautomerization to restore the aromaticity of the ring, and subsequent acidification of the reaction mixture yields 4-hydroxybenzoic acid. jk-sci.com
| Condition | Favored Product | Rationale |
|---|---|---|
| Use of Sodium Hydroxide | Salicylic acid (ortho-hydroxybenzoic acid) | The smaller sodium ion forms a tighter complex with the phenoxide oxygen, favoring ortho-carboxylation. |
| Use of Potassium Hydroxide | 4-Hydroxybenzoic acid (para-hydroxybenzoic acid) | The larger potassium ion allows for greater charge separation, leading to preferential attack at the sterically less hindered para position. jk-sci.com |
An alternative method for producing 4-hydroxybenzoic acid is through the oxidation of p-cresol (B1678582) . This process typically involves heating p-cresol in the presence of a strong base and an oxidizing agent, often with a catalyst. For instance, molecular oxygen can be used as the oxidant in the presence of caustic alkali and a copper-based catalyst at elevated temperatures. google.com
While direct hydroxylation of a pre-formed N-(3-methylphenyl)benzamide is a theoretical possibility, it is often challenging to achieve high regioselectivity (i.e., introducing the hydroxyl group specifically at the 4-position) and can lead to a mixture of products. Therefore, the more common and controlled approach is to utilize a starting material that already contains the hydroxyl group in the desired position.
Q & A
Q. What are the optimized synthetic routes for Benzamide, 4-hydroxy-N-(3-methylphenyl)-, considering safety and scalability?
Methodological Answer: The synthesis typically involves a multi-step procedure starting with O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride, followed by deprotection and purification steps. Key considerations include:
- Hazard Analysis : Conduct a risk assessment for reagents like dichloromethane and sodium pivalate, emphasizing proper ventilation and PPE .
- Mutagenicity Testing : Ames II testing is recommended to evaluate mutagenic potential, as seen in structurally related anomeric amides .
- Scalability : Use sodium carbonate as a base for neutralization and trichloroisocyanuric acid for controlled oxidation, ensuring reproducibility on scales up to 125 mmol .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy : Employ -NMR and -NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm). IR spectroscopy identifies amide C=O stretches (~1650–1680 cm) .
- Crystallography : Use SHELX for structure solution and refinement. Single-crystal X-ray diffraction (SCXRD) provides bond lengths and angles, validated via ORTEP-III for graphical representation .
Q. What are the key structural features confirmed through X-ray crystallography?
Methodological Answer: SCXRD analysis reveals:
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Enzyme Inhibition : Acts as a scaffold for designing kinase inhibitors due to its hydrogen-bonding capacity .
- Receptor Modulation : Structural analogs show activity against GPCRs, suggesting utility in neurological drug discovery .
- Lead Optimization : Modify the 4-hydroxy and 3-methylphenyl groups to enhance bioavailability and selectivity .
Q. How is purity assessed, and what analytical techniques are recommended?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Melting Point : Compare experimental values (e.g., 180–182°C) with literature data to confirm consistency .
- Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects causing signal splitting (e.g., tautomerism) .
- Isotopic Labeling : Use -labeled analogs to clarify ambiguous coupling in -NMR .
- Cross-Validation : Compare IR and SCXRD data to confirm carbonyl environments conflicting with computational predictions .
Q. What computational approaches are used to study electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (FMOs) and electrostatic potential maps .
- MD Simulations : Assess solvation effects on conformational stability using AMBER force fields .
| Property | DFT Result |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Partial Charges | O: -0.45, N: -0.32 |
Q. What challenges arise in crystallographic refinement, and how to address them?
Methodological Answer:
- Disorder Handling : Apply SHELXL’s PART instruction to model disordered methyl groups .
- Twinned Data : Use HKLF 5 format in SHELX for twin refinement, validating with R < 0.05 .
- High-Resolution Limits : Employ synchrotron radiation (λ = 0.7 Å) to resolve weak reflections in low-symmetry space groups .
Q. How to investigate the compound's mechanism of action in biological systems?
Methodological Answer:
- Kinetic Assays : Measure IC values against purified enzymes (e.g., tyrosine kinases) using fluorescence-based substrates .
- Docking Studies : Use AutoDock Vina to predict binding modes in receptor active sites, validated by mutagenesis (e.g., K101A mutation reducing affinity) .
- Metabolic Profiling : Track -labeled derivatives in cell lysates via LC-MS to identify metabolites .
Q. What strategies mitigate mutagenicity risks during synthesis?
Methodological Answer:
- Ames Testing : Prioritize analogs with lower mutagenic indices (e.g., <1.5-fold over controls) .
- Structural Modifications : Replace the 3-methylphenyl group with bulkier substituents (e.g., tert-butyl) to reduce DNA intercalation .
- Process Safety : Implement closed-system reactors and HEPA filtration to minimize aerosol exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
